Deoxycorticosterone (DOC) is a foundational 21-carbon steroid hormone and a highly selective mineralocorticoid receptor (MR) agonist[1]. Lacking the 11β-hydroxyl group found in corticosterone and the complex hemiacetal structure of aldosterone, DOC serves as a critical, stable reference standard for endocrinology and a high-efficiency precursor in the biocatalytic synthesis of downstream corticosteroids [1]. In procurement contexts, the free base form of DOC is specifically sought for direct in vitro receptor assays, metabolic profiling, and microbial biotransformation workflows where the variable hydrolysis kinetics of its common acetate ester (DOCA) would compromise reproducibility [1].
Generic substitution of Deoxycorticosterone often defaults to Deoxycorticosterone acetate (DOCA), which is favored for in vivo hypertension models [1]. However, substituting DOC with DOCA in cell-free receptor binding assays or microbial bioconversions fails because the acetate ester requires enzymatic cleavage, introducing unpredictable kinetic delays and reducing effective molarity[1]. Furthermore, utilizing aldosterone as an alternative introduces handling challenges due to its dynamic hemiacetal equilibrium, while substituting with corticosterone introduces unwanted glucocorticoid receptor cross-activation [1]. Procuring the exact DOC free base ensures immediate MR target engagement and provides a chemically stable, pure mineralocorticoid baseline for precise analytical and synthetic applications[1].
In comparative in vitro transactivation assays using COS-7 cells expressing mineralocorticoid receptors, Deoxycorticosterone (DOC) demonstrates high-affinity target engagement that closely mirrors endogenous aldosterone [1]. DOC achieved an EC50 of 0.16 nM, which is approximately 10-fold more potent than the glucocorticoid baseline cortisol (EC50 = 1.1 nM) and nearly equipotent to aldosterone (EC50 = 0.11 nM)[1]. This confirms DOC as a highly potent, direct MR agonist suitable for sensitive receptor assays[1].
| Evidence Dimension | MR Transactivation Potency (EC50) |
| Target Compound Data | 0.16 nM (DOC) |
| Comparator Or Baseline | Cortisol (1.1 nM) and Aldosterone (0.11 nM) |
| Quantified Difference | ~10-fold higher potency than cortisol; nearly equipotent to aldosterone |
| Conditions | In vitro COS-7 cell transactivation assay (rtMRa model) |
Procuring DOC provides researchers with a highly stable, cost-effective alternative to aldosterone that delivers equivalent nanomolar MR activation without hemiacetal instability.
Deoxycorticosterone serves as a highly efficient substrate for microbial and enzymatic production of downstream corticosteroids [1]. When processed by recombinant human 11β-hydroxylase (hCYP11B1) expressed in E. coli, DOC achieves an exceptional NADPH coupling efficiency of approximately 75% [1]. This matches the high coupling efficiency of alternative substrates like 11-deoxycortisol, ensuring that the electron transfer chain is effectively utilized for hydroxylation rather than generating deleterious reactive oxygen species [1].
| Evidence Dimension | NADPH coupling efficiency during 11β-hydroxylation |
| Target Compound Data | ~75% coupling efficiency |
| Comparator Or Baseline | 11-deoxycortisol (~75% coupling efficiency) |
| Quantified Difference | Equivalent high-yield coupling, minimizing uncoupled electron leakage |
| Conditions | Recombinant hCYP11B1 coexpressed with GroES/GroEL chaperones in E. coli |
High NADPH coupling efficiency makes DOC an optimal, high-yield precursor for the scaled biocatalytic manufacturing of corticosterone and related steroid APIs.
While Deoxycorticosterone acetate (DOCA) is widely procured for in vivo studies, it is a prodrug that remains inactive at the mineralocorticoid receptor until the acetate ester is cleaved [1]. In cell-free or low-esterase in vitro systems, DOCA fails to provide accurate binding kinetics[1]. The DOC free base circumvents this limitation by binding directly to the MR without requiring enzymatic hydrolysis, ensuring immediate and stoichiometric receptor occupancy [1].
| Evidence Dimension | Requirement for enzymatic activation (ester hydrolysis) |
| Target Compound Data | Direct MR binding (0 enzymatic steps) |
| Comparator Or Baseline | DOCA (Requires esterase cleavage for MR affinity) |
| Quantified Difference | 100% elimination of esterase-dependent kinetic variability in vitro |
| Conditions | Cell-free receptor binding assays or defined in vitro systems |
For precise in vitro pharmacology and structural biology, buyers must procure the DOC free base to avoid the unpredictable activation kinetics associated with the DOCA prodrug.
Due to its direct, esterase-independent binding and nanomolar EC50, DOC is the ideal reference standard for cell-free MR binding assays and structural studies where aldosterone's instability or DOCA's prodrug nature would compromise data quality [1].
With its ~75% NADPH coupling efficiency when processed by CYP11B1, DOC is a highly preferred precursor for the engineered microbial synthesis of corticosterone and other 11β-hydroxylated steroid APIs [2].
Lacking the 11β-hydroxyl group, DOC serves as a critical, structurally distinct analytical standard for LC-MS/MS and GC-MS panels differentiating mineralocorticoid pathways from glucocorticoid pathways in clinical and research metabolomics[3].
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